molecular formula C16H16FN3O2S B5440109 2-(ethylthio)-5-(3-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

2-(ethylthio)-5-(3-fluorophenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione

Cat. No.: B5440109
M. Wt: 333.4 g/mol
InChI Key: BKADNULBQQDPSY-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

While specific synthesis methods for your compound were not found, pyrido[2,3-d]pyrimidines are generally synthesized through multi-step reactions involving various reagents and catalysts .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The specific substituents at various positions can greatly influence the properties and activities of these compounds.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would depend on the specific substituents present on the molecule. These reactions could involve the functional groups present on the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on the specific substituents present on the molecule. These properties can include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Pyrido[2,3-d]pyrimidines have been studied for their anticancer activities. They are known to target various proteins involved in cancer progression, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards associated with pyrido[2,3-d]pyrimidines would depend on the specific compound. Some of these compounds may be hazardous if ingested or come into contact with the skin or eyes .

Future Directions

The future research directions for pyrido[2,3-d]pyrimidines are likely to involve further exploration of their medicinal properties, particularly their anticancer activities. This could involve the design of new derivatives with improved selectivity, effectiveness, and safety .

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-fluorophenyl)-1-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-3-23-16-19-15(22)13-11(9-5-4-6-10(17)7-9)8-12(21)18-14(13)20(16)2/h4-7,11H,3,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADNULBQQDPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)C2=C(N1C)NC(=O)CC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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